![molecular formula C10H15N3 B2621487 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine CAS No. 1866279-07-3](/img/structure/B2621487.png)
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine” is a complex organic molecule that contains an azetidine ring and two pyridine rings . Azetidine is a four-membered ring with one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. The presence of these functional groups may confer certain chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ethan-1-amine linker . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the azetidine and pyridine rings would likely make the compound a base. The compound’s solubility would depend on the exact structure and the presence of any functional groups .作用机制
The mechanism of action of AZD-7594 involves its selective binding to the α7 nAChR. This binding leads to the inhibition of the receptor's activity, which in turn affects various physiological processes in the brain. The inhibition of the α7 nAChR has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-7594 have been extensively studied in animal models. The inhibition of the α7 nAChR by AZD-7594 has been shown to improve cognitive function, reduce inflammation, and decrease the levels of beta-amyloid plaques in the brain. These effects make AZD-7594 a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the primary advantages of using AZD-7594 in lab experiments is its high purity and selectivity. This compound has been shown to have a high affinity for the α7 nAChR, making it an ideal tool for studying the receptor's function. However, one limitation of using AZD-7594 is its cost. This compound is relatively expensive, which may limit its use in some research studies.
未来方向
There are several future directions for the use of AZD-7594 in scientific research. One potential application is in the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, AZD-7594 could be used to study the function of the α7 nAChR in other physiological processes, such as inflammation and pain perception. Further research is needed to fully understand the potential applications of AZD-7594 in scientific research.
Conclusion:
In conclusion, 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine, also known as AZD-7594, is a promising compound for scientific research due to its potential applications in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nAChR, which makes it an ideal tool for studying the receptor's function. Further research is needed to fully understand the potential applications of AZD-7594 in scientific research.
合成方法
The synthesis of AZD-7594 involves the reaction of 2-bromo-5-chloropyridine with azetidine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to produce AZD-7594. This process yields a high purity product that can be used in various research applications.
科学研究应用
AZD-7594 has been found to have potential applications in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience. AZD-7594 has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been linked to various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJQPFCCCDPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1866279-07-3 |
Source


|
| Record name | 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d][1,3]dioxol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2621406.png)
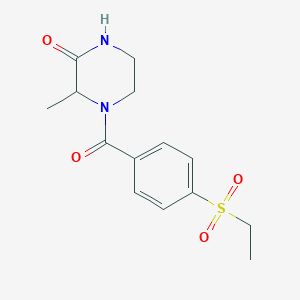
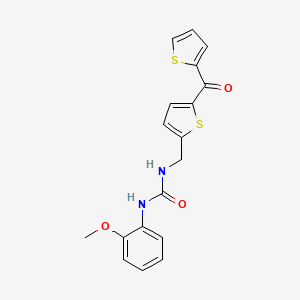
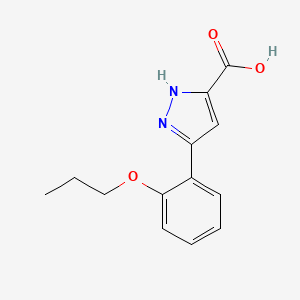
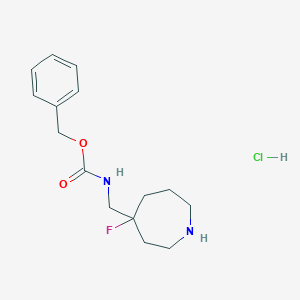
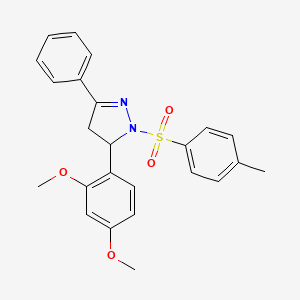
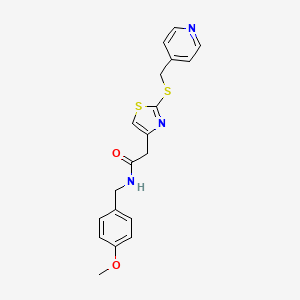
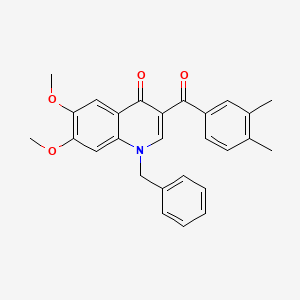
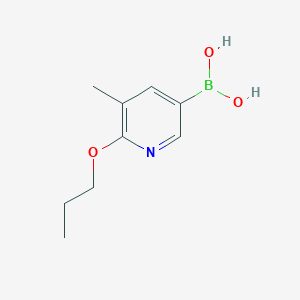

![N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2621423.png)
![3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2621424.png)

